Product packaging for 4-bromo-N-ethyl-N-phenylbenzamide(Cat. No.:CAS No. 330568-12-2)

4-bromo-N-ethyl-N-phenylbenzamide

Cat. No.: B417085
CAS No.: 330568-12-2
M. Wt: 304.18g/mol
InChI Key: UERPFWQHXQZQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-ethyl-N-phenylbenzamide is a chemical compound offered for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. The molecular structure features a benzamide core substituted with bromo, ethyl, and phenyl groups, which is characteristic of a class of compounds known as N-benzylbenzamides . Researchers can inquire for a quote and request specific batch sizes to meet their experimental needs. For detailed information on applications, specific research value, and mechanism of action, please contact us directly, as this data is subject to ongoing research and is not fully disclosed in public domains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrNO B417085 4-bromo-N-ethyl-N-phenylbenzamide CAS No. 330568-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPFWQHXQZQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328441
Record name 4-bromo-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330568-12-2
Record name 4-bromo-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The N Benzamide Scaffold: a Cornerstone of Modern Organic Synthesis

The N-benzamide scaffold is a fundamental structural motif in contemporary organic synthesis and medicinal chemistry. chemicalbook.comnanobioletters.com This framework, characterized by a benzene (B151609) ring attached to an amide group, is a key component in a vast array of organic molecules. chemicalbook.com Its prevalence stems from its chemical stability and its capacity to engage in various chemical transformations, making it a versatile building block for more complex structures. chemicalbook.com

In the realm of medicinal chemistry, the N-benzamide core is present in numerous therapeutic agents. nanobioletters.com The amide bond is a critical feature in many biologically active compounds, contributing to their ability to interact with biological targets. nanobioletters.com The versatility of the N-benzamide structure allows for the synthesis of diverse derivatives with a wide spectrum of pharmacological activities. nanobioletters.com Researchers have successfully developed N-substituted benzamide (B126) derivatives as antitumor agents, highlighting the therapeutic potential of this chemical class. researchgate.netnih.gov The benzimidazole (B57391) scaffold, which shares structural similarities with benzamides, is another versatile framework in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

A Prototypical System: the Rationale for Investigating 4 Bromo N Ethyl N Phenylbenzamide

4-Bromo-N-ethyl-N-phenylbenzamide serves as an excellent prototypical system for several key reasons. The presence of a bromine atom at the para-position of the benzoyl ring offers a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. This allows for the systematic introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships.

A key research application involving a related compound, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, demonstrates the utility of the 4-bromo-benzamide core. This compound was synthesized in high yield and subsequently used in palladium-catalyzed Suzuki-Miyaura reactions to create a series of analogues by coupling with various aryl boronic acids. researchgate.net This highlights the synthetic utility of the bromo-substituent for creating diverse chemical libraries for further investigation. researchgate.net

Below is a table detailing some of the physicochemical properties of this compound and related compounds.

PropertyValue
This compound
CAS Number330568-12-2 chemicalbook.com
------
4-Bromo-N-phenylbenzamide
CAS Number6846-12-4 guidechem.com
Molecular FormulaC13H10BrNO guidechem.com
Molecular Weight276.13 g/mol guidechem.com
pKa13.14±0.70 (Predicted) guidechem.com
------
4-Bromo-N-ethylbenzamide
IUPAC Name4-bromo-N-ethylbenzamide nih.gov
Molecular Weight228.09 g/mol nih.gov
------
4-Bromo-N-methylbenzamide
CAS Number27466-83-7 sigmaaldrich.com
Molecular Weight214.06 sigmaaldrich.com

Future Directions: Research Trajectories for 4 Bromo N Ethyl N Phenylbenzamide and Its Derivatives

Amidation Routes for C(O)–N Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose. These can be broadly categorized into conventional reagent-mediated techniques and more modern catalytic systems.

Conventional Reagent-Mediated Amidation Techniques Utilizing 4-Bromobenzoyl Precursors

A traditional and widely practiced method for the synthesis of this compound involves the use of activated 4-bromobenzoyl precursors. The most common precursor is 4-bromobenzoyl chloride, which can be readily prepared from 4-bromobenzoic acid using reagents like thionyl chloride or oxalyl chloride. nanobioletters.com The subsequent reaction of 4-bromobenzoyl chloride with N-ethylaniline in the presence of a base to neutralize the generated hydrochloric acid affords the desired amide.

Another conventional approach is the direct coupling of 4-bromobenzoic acid with N-ethylaniline using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common examples of such reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and phosphonium (B103445) or uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). ucl.ac.uk While effective, these methods often generate stoichiometric amounts of byproducts that can complicate purification. ucl.ac.ukcatalyticamidation.info

A study on the synthesis of 4-bromo-N-(diethylcarbamothioyl)benzamide utilized a similar principle, starting with 4-bromobenzoyl chloride. nih.govresearchgate.net This highlights the versatility of the acyl chloride intermediate in preparing various benzamide derivatives.

PrecursorReagentProductKey Features
4-Bromobenzoic acidThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)4-Bromobenzoyl chlorideFormation of a highly reactive acyl chloride.
4-Bromobenzoyl chlorideN-Ethylaniline, Base (e.g., pyridine, triethylamine)This compoundClassic and efficient method for amide bond formation.
4-Bromobenzoic acidN-Ethylaniline, Coupling reagent (e.g., EDC, HATU)This compoundDirect amidation, avoids isolation of acyl chloride.

Catalytic Systems in Amide Bond Formation, Including Sustainable Approaches

In recent years, there has been a significant shift towards the development of catalytic methods for amide bond formation, driven by the principles of green chemistry. sigmaaldrich.combohrium.com These methods aim to reduce waste, avoid the use of stoichiometric and often hazardous reagents, and improve atom economy. bohrium.com

Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. catalyticamidation.inforesearchgate.netchemrxiv.org These catalysts are thought to activate the carboxylic acid, facilitating the dehydrative condensation with the amine. nih.govucl.ac.uk Research has shown that boronic acid catalysts can be highly effective, although their activity can be influenced by the nature of the substrates. researchgate.netchemrxiv.orgchemrxiv.org For instance, some boronic acid catalysts show high activity with certain amine/acid pairs but are inactive with others, highlighting the importance of catalyst screening and development. researchgate.netchemrxiv.orgchemrxiv.org

Transition metal catalysts, including those based on ruthenium and manganese, have also been developed for the dehydrogenative coupling of alcohols and amines to form amides, representing a highly atom-economical approach. sigmaaldrich.com Furthermore, biocatalytic methods using enzymes are gaining traction as a sustainable alternative for amide bond synthesis. rsc.org These enzymatic reactions often proceed under mild conditions and exhibit high selectivity. rsc.org The direct amidation of carboxylic acids and esters can be achieved using biocatalysts, offering a promising green route for the synthesis of complex amides. ucl.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions in Halobenzamide Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. rsc.org These reactions are particularly relevant for the synthesis and derivatization of halobenzamides like this compound.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation with Bromobenzamides

The Suzuki-Miyaura coupling reaction is a versatile method for forming aryl-aryl bonds by coupling an organoboron reagent with an aryl halide in the presence of a palladium catalyst and a base. In the context of this compound, the bromine atom serves as a handle for further functionalization.

For instance, this compound can be coupled with various arylboronic acids to generate a library of 4-aryl-N-ethyl-N-phenylbenzamide derivatives. A study demonstrated the successful Suzuki-Miyaura reaction of (S)-4-bromo-N-(1-phenylethyl)benzamide with different arylboronic acids using a Pd(0) catalyst, achieving moderate to good yields. researchgate.net This approach allows for the introduction of diverse aryl substituents at the 4-position of the benzamide core, providing access to a wide range of analogues.

Reactant 1Reactant 2Catalyst SystemProduct
This compoundArylboronic acidPd(0) catalyst, Base4-Aryl-N-ethyl-N-phenylbenzamide
Iodoferrocenesortho-BromobenzamidesPalladium/norborneneArylated isoquinolone-fused ferrocenes acs.org

Ullmann Cross-Coupling in the Context of N-Phenylbenzamide Derivatization

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications have made it a more versatile tool. organic-chemistry.orgnih.gov The N-arylation of amides, a variant of the Ullmann reaction often referred to as the Goldberg reaction, is particularly relevant for the synthesis of N-phenylbenzamide derivatives. wikipedia.orgnih.govacs.org

This reaction involves the coupling of an amide with an aryl halide in the presence of a copper catalyst. For the synthesis of this compound, this could theoretically involve the coupling of 4-bromobenzamide (B181206) with an N-ethyl-N-phenylamine precursor, though the more common route is the amidation of 4-bromobenzoyl chloride. However, the Ullmann coupling is highly valuable for the synthesis of related N-arylated amides. organic-chemistry.orgthieme-connect.comnih.gov Studies have shown that copper(I) iodide (CuI) in combination with various ligands can effectively catalyze the N-arylation of amides with aryl halides. organic-chemistry.orgnih.govacs.orgthieme-connect.com The choice of ligand and base is crucial for the success of the reaction. organic-chemistry.orgnih.govacs.org

Microwave-Assisted Synthetic Pathways for N-Phenylbenzamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.orgnih.govmdpi.comtandfonline.comresearchgate.netresearchgate.net The application of microwave irradiation has been successfully demonstrated in the synthesis of various amide derivatives, including N-phenylbenzamides. mdpi.orgnih.govtandfonline.comresearchgate.net

The direct amidation of carboxylic acids with amines can be significantly expedited under microwave irradiation, often in the absence of a solvent. nih.govmdpi.comtandfonline.com For example, the reaction of carboxylic acids and amines in an open microwave reactor using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) has been shown to be a fast and effective method for amide synthesis. nih.govmdpi.com This approach is environmentally friendly due to the solvent-free conditions and the limited amount of waste generated. nih.govmdpi.com

Microwave irradiation can also be effectively combined with catalytic systems. For instance, the synthesis of amides from ethyl salicylate (B1505791) and primary amines was significantly accelerated using microwave heating, reducing the reaction time from 24 hours to 45 minutes. rsc.org Similarly, the synthesis of 1,2-disubstituted benzimidazoles, which share structural similarities with N-aryl amides, has been achieved in very short reaction times and high yields using microwave assistance. mdpi.com These examples underscore the potential of microwave technology to facilitate the rapid and efficient synthesis of this compound and its derivatives. mdpi.orgjocpr.com

Reaction TypeConditionsAdvantages
Direct AmidationCarboxylic acid, Amine, Microwave, Catalyst (optional)Rapid, High yields, Solvent-free options, Reduced byproducts nih.govmdpi.comtandfonline.com
Ring Opening of OxazolonesOxazolone, Amine, MicrowaveGood yields, Reduced reaction time for less reactive substrates researchgate.net
Synthesis of BenzimidazolesN-phenyl-o-phenylenediamine, Aldehyde, Microwave, CatalystShort reaction times (5-10 min), High selectivity and yields (86-99%) mdpi.com

Optimization of Reaction Conditions, Solvent Effects, and Mechanistic Insights in Synthesis of this compound

The synthesis of this compound, a tertiary amide, typically proceeds through the N-alkylation of a secondary amide precursor, 4-bromo-N-phenylbenzamide. This transformation, while conceptually straightforward, is subject to significant optimization to achieve high yields and purity. The selection of appropriate reaction conditions, including the base, solvent, temperature, and catalyst, is crucial. Mechanistic understanding of the reaction pathway further aids in the rational design of synthetic protocols.

The N-alkylation of the parent 4-bromo-N-phenylbenzamide with an ethylating agent, such as ethyl halide, is the most common route. Amides are weak bases, necessitating their conversion to the corresponding conjugate base (amidate) to facilitate nucleophilic attack on the alkylating agent. mdpi.com

Optimization of Reaction Conditions

The efficiency of the N-alkylation reaction is highly dependent on several interconnected parameters. Key variables that are often optimized include the nature of the base, the choice of solvent, the reaction temperature, and the use of catalysts.

Base Selection: The choice of base is critical for the deprotonation of the N-H bond in 4-bromo-N-phenylbenzamide. The pKa of the N-H proton in amides is typically in the range of 17-18, requiring a sufficiently strong base for efficient deprotonation. Common bases used for N-alkylation of amides include alkali metal hydrides (e.g., sodium hydride), carbonates (e.g., potassium carbonate), and hydroxides (e.g., potassium hydroxide). mdpi.comsciencemadness.org The use of a strong base like sodium hydride ensures essentially irreversible deprotonation, driving the reaction forward. However, its handling requires anhydrous conditions. Weaker bases like potassium carbonate offer a milder and often safer alternative, though they may require higher temperatures or longer reaction times to be effective.

Temperature and Reaction Time: The reaction temperature significantly influences the rate of N-alkylation. While higher temperatures generally accelerate the reaction, they can also lead to side reactions and decomposition of reactants or products. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity. The reaction time is another critical parameter that is optimized to ensure complete conversion of the starting material while minimizing the formation of impurities.

The following data table illustrates a hypothetical optimization of reaction conditions for the N-ethylation of 4-bromo-N-phenylbenzamide.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3Acetone (B3395972)Reflux2445
2NaHTHF251275
3NaHDMF25690
4K2CO3AcetonitrileReflux1865
5Cs2CO3DMF50885

Solvent Effects

The choice of solvent plays a multifaceted role in the synthesis of this compound. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and acetone are commonly employed for N-alkylation reactions. sciencemadness.org

Dimethylformamide (DMF): Often considered an excellent solvent for N-alkylation due to its high polarity, which helps to solvate the intermediate amidate anion and the cation of the base, thereby increasing the nucleophilicity of the amidate. Its high boiling point also allows for reactions to be conducted at elevated temperatures.

Acetonitrile: Another polar aprotic solvent that can effectively promote N-alkylation reactions. It is often a good compromise between reactivity and ease of removal after the reaction is complete.

Acetone: While less polar than DMF or acetonitrile, acetone can be a suitable solvent, particularly when used with stronger bases or under reflux conditions. sciencemadness.org

Tetrahydrofuran (THF): A common solvent when strong bases like sodium hydride are used, as it is relatively non-polar and aprotic.

The impact of the solvent on reaction yield is illustrated in the following hypothetical data table, keeping other parameters constant.

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF2575
2NaHDioxane2560
3NaHDMF2590
4NaHAcetonitrile2582

Mechanistic Insights

The synthesis of this compound via N-alkylation of 4-bromo-N-phenylbenzamide is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.

The key steps are:

Deprotonation: A base removes the acidic proton from the nitrogen atom of 4-bromo-N-phenylbenzamide to form a resonance-stabilized amidate anion. The negative charge is delocalized between the nitrogen and the oxygen atoms.

Nucleophilic Attack: The resulting amidate anion, being a potent nucleophile, attacks the electrophilic carbon atom of the ethylating agent (e.g., ethyl iodide or ethyl bromide).

Product Formation: This attack displaces the leaving group (e.g., iodide or bromide) and forms the N-C bond, yielding the final product, this compound.

The rate of the reaction is influenced by the strength of the nucleophile (the amidate), the nature of the leaving group on the ethylating agent, and steric hindrance around the reacting centers.

Advanced synthetic strategies can also be considered. For instance, palladium-catalyzed N-arylation or C-H alkylation methodologies, while more complex, offer alternative routes. acs.orgacs.org In a palladium-catalyzed N-alkylation, the mechanism would involve oxidative addition of the alkyl halide to a Pd(0) complex, followed by reductive elimination from a Pd(II) intermediate. chemrxiv.org These methods can sometimes offer higher selectivity and functional group tolerance.

Furthermore, techniques such as phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the water-insoluble amide and an aqueous solution of the base and alkylating agent. mdpi.com Microwave-assisted synthesis has also been shown to accelerate N-alkylation reactions, often leading to shorter reaction times and improved yields. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for elucidating the precise structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the three key structural components: the 4-bromobenzoyl group, the N-phenyl group, and the N-ethyl group. Due to the amide bond, rotation around the C-N bond may be restricted, potentially leading to broadened signals or even separate signals for the aromatic protons at room temperature.

The protons on the 4-bromophenyl ring typically appear as two doublets in the aromatic region (around 7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the N-phenyl group are expected to resonate in the 7.1-7.4 ppm range. The ethyl group protons would present as a quartet for the methylene (-CH2-) group (around 3.8 ppm) and a triplet for the methyl (-CH3) group (around 1.2 ppm), with coupling between them.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is typically observed as a downfield signal around 170 ppm. The carbon atom attached to the bromine (C-Br) in the bromophenyl ring would appear around 125-128 ppm. The remaining aromatic carbons would have signals between 120 and 145 ppm. The ethyl group carbons would be found upfield, with the -CH2- carbon at approximately 45 ppm and the -CH3- carbon at about 13 ppm. Structural variations and substituent effects in similar benzamide derivatives have been extensively studied to determine polar and resonance effects. journals.co.za

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - ~170
C-Br - ~127
Aromatic CH (Bromophenyl) ~7.6 (d) ~129, ~132
Aromatic CH (Phenyl) ~7.1-7.4 (m) ~126-130
N-CH₂ ~3.8 (q) ~45

Application of Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC) for Proton-Carbon Correlation Assignment

To unambiguously assign the proton and carbon signals, 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the ethyl and aromatic groups to their corresponding carbon signals listed in Table 1.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Vibrational Modes

The FT-IR spectrum of this compound is dominated by several key absorption bands. The most prominent band is the amide I band (primarily C=O stretching), which is expected in the region of 1630-1680 cm⁻¹. This band's position is sensitive to the electronic environment and molecular conformation.

Other significant vibrational modes include the C-N stretching vibration of the amide group, typically found around 1300-1400 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group occurs just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range. researchgate.netnih.gov The twisting of the phenyl and 4-bromophenyl rings, as observed in related crystal structures, influences the exact positions and intensities of these bands. nih.gov

Table 2: Characteristic FT-IR Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2980
Amide I (C=O Stretch) 1630 - 1680
Aromatic C=C Stretch 1450 - 1600
Amide II (N-H Bending/C-N Stretch) Not applicable (tertiary amide)
C-N Stretch 1300 - 1400

Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy and Vibrational Assignments

Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong signals in the Raman spectrum. For benzamide and its derivatives, prominent Raman bands are associated with the benzene ring C=C stretch, C-H in-plane bending, and ring trigonal bending modes. nih.gov

The C-Br stretch is also Raman active and would be expected in the 500-650 cm⁻¹ region. ucl.ac.uk SERS, which involves adsorbing the molecule onto a roughened metal surface (like silver or gold), can selectively enhance the Raman signals of vibrational modes of the parts of the molecule closest to the surface. If this compound were analyzed by SERS, the orientation of the molecule on the metal surface would dictate which signals are most enhanced, providing insight into the molecule-metal interaction. esisresearch.org

Mass Spectrometry for Molecular Identity Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation patterns of this compound, further corroborating its structure. The molecular formula is C₁₅H₁₄BrNO.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) cluster. Due to the presence of bromine, this cluster would consist of two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at m/z values of 303 and 305, respectively.

The fragmentation of the molecule would likely proceed through several key pathways. A primary fragmentation route is the alpha-cleavage of the amide bond, which can lead to several characteristic ions:

Formation of the 4-bromobenzoyl cation: Cleavage of the CO-N bond would yield a fragment at m/z 183/185.

Formation of the N-ethyl-N-phenylaminyl cation radical: This would result in a fragment at m/z 120.

Loss of the ethyl group: Fragmentation could involve the loss of an ethyl radical (•C₂H₅), leading to a fragment ion.

Analysis of these fragments helps to piece together the molecular structure and confirms the identity of the compound. rsc.orgnist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br/⁸¹Br) Predicted Fragment Ion
303/305 [C₁₅H₁₄BrNO]⁺ (Molecular Ion)
183/185 [BrC₆H₄CO]⁺
121 [C₆H₅N(C₂H₅)]⁺
105 [C₆H₅CO]⁺

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-bromo-N-phenylbenzamide
4-bromobenzamide
Benzamide

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Comprehensive searches for single-crystal X-ray diffraction data for the specific compound this compound have not yielded any publicly available crystallographic studies. While research exists for the related molecule, 4-bromo-N-phenylbenzamide, which lacks the ethyl group, no such information is currently accessible for the title compound.

Analysis of Molecular Conformation and Dihedral Angles in the Crystal Lattice

A detailed analysis of the molecular conformation and the specific dihedral angles between the constituent phenyl and bromophenyl rings, as well as the orientation of the amide plane relative to these rings, is contingent upon the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis. Without experimental data, a definitive description of its solid-state conformation remains undetermined.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Based on a comprehensive search, there is currently no publicly available scientific literature containing the specific computational and quantum mechanical investigations for the compound This compound that are required to populate the detailed outline provided.

The requested data, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbitals (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) surfaces, Natural Bond Orbital (NBO) analysis, theoretical spectroscopic parameters, reactivity descriptors, and conformational landscape exploration, are highly specific and result from dedicated research studies.

Without access to such research for this particular compound, it is not possible to generate a thorough, informative, and scientifically accurate article as stipulated by the instructions. Providing information from related but different compounds would not adhere to the strict requirement of focusing solely on "this compound" and would be scientifically inaccurate.

Chemical Reactivity and Mechanistic Studies of 4 Bromo N Ethyl N Phenylbenzamide Transformations

Catalytic Functionalization at Aryl Halide and Aromatic C-H Positions

The presence of both a halogenated aryl ring and multiple C-H bonds in 4-bromo-N-ethyl-N-phenylbenzamide offers distinct opportunities for catalytic functionalization. Palladium-based catalysts have been instrumental in exploiting these sites for carbon-carbon and carbon-nitrogen bond formation.

The amide functional group in benzamide (B126) derivatives can act as a directing group, facilitating the ortho-arylation of the benzoyl ring through palladium-catalyzed C-H bond activation. acs.orgacs.org This strategy allows for the regioselective formation of biphenyl (B1667301) structures. While the simplest amide, -CONH₂, has been shown to direct arylation, N-substituted amides also participate in these transformations. acs.org The reaction typically involves a palladium catalyst, such as palladium(II) acetate, an aryl halide as the coupling partner, and a base. The process is believed to proceed through a cyclometalated intermediate, where the palladium coordinates to the amide oxygen and activates a proximal C-H bond on the same ring.

In the context of this compound, direct arylation could theoretically occur at the C-H positions ortho to the amide carbonyl on the brominated ring. However, the presence of the bromine atom introduces a competing reaction pathway: traditional cross-coupling at the C-Br bond (like Suzuki or Stille reactions). Achieving chemoselectivity for C-H arylation over C-Br coupling can be challenging but is sometimes possible under specific, phosphine-free catalytic conditions. nih.gov More commonly, the C-Br bond is the site of arylation via cross-coupling reactions. For instance, a similar substrate, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, readily undergoes Suzuki-Miyaura coupling with various aryl boronic acids using a Pd(0) catalyst to yield the corresponding biaryl compounds in good yields.

Table 1: Representative Conditions for Palladium-Catalyzed Arylation of Benzamide Scaffolds

Catalyst SystemCoupling PartnerDirecting GroupPosition FunctionalizedRef.
Pd(OAc)₂ / KOAcAryl BromidesPyrazole (B372694)C5 of Pyrazole nih.gov
Pd(0)Aryl Boronic AcidsAmideC4 (C-Br position)
Pd(OAc)₂Aryl Iodides-CONH₂Ortho C-H of Benzamide acs.orgacs.org

This table presents generalized conditions from studies on related benzamide and pyrazole scaffolds to illustrate the principles of catalytic arylation.

The N-phenylbenzamide core structure is a key precursor for the synthesis of phenanthridinones, an important class of polycyclic aromatic compounds found in various bioactive natural products. nih.gov The formation of the phenanthridinone skeleton from an N-arylbenzamide involves an intramolecular C-H functionalization, specifically an oxidative C-H amination or arylation that creates a new six-membered ring.

This transformation can be achieved through several catalytic methods:

Palladium-Catalyzed C-H Amination : This involves the intramolecular coupling of the N-aryl group with a C-H bond on the benzoyl ring. nih.gov The reaction is typically catalyzed by a palladium source and may require an oxidant.

Transition-Metal-Free, Visible-Light-Mediated Cyclization : An alternative, greener approach utilizes a photocatalyst, such as 1-chloroanthraquinone, under an air atmosphere. nih.gov In this process, the photoexcited catalyst is believed to oxidize the benzamide, generating an amidyl radical. This radical then undergoes intramolecular cyclization, and subsequent reaction with oxygen leads to the formation of the phenanthridinone product. nih.govconsensus.app

These reactions demonstrate the utility of activating the C-H bonds of the N-phenyl ring to forge new intramolecular C-N or C-C bonds, leading to significant increases in molecular complexity.

Nucleophilic Aromatic Substitution Pathways Involving the Bromine Substituent

The bromine atom on the benzoyl ring of this compound serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Aromatic rings are generally electron-rich and resistant to nucleophilic attack, but the presence of electron-withdrawing substituents can render the ring sufficiently electrophilic for such reactions to occur. wikipedia.orglibretexts.org

For an SNAr reaction to proceed via the common addition-elimination mechanism, two main conditions must be met:

Presence of a good leaving group : Halides, such as bromine, are effective leaving groups. youtube.com

Activation by electron-withdrawing groups : The aromatic ring must be substituted with strong electron-withdrawing groups (e.g., nitro, cyano, carbonyl) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com

In this compound, the amide carbonyl group is an electron-withdrawing group. Its position para to the bromine atom provides the necessary activation by stabilizing the negative charge that develops in the ring during the nucleophilic attack. Therefore, the bromine atom can be displaced by strong nucleophiles, such as alkoxides or amines, to yield the corresponding substituted benzamide derivatives. libretexts.org

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, which are powerful tools for constructing complex heterocyclic systems. The synthesis of phenanthridinones, as described in section 5.1.2, is a prominent example of such a ring-forming reaction. nih.gov

Beyond phenanthridinone synthesis, other intramolecular cyclization strategies can be envisioned or have been demonstrated on related benzamide systems. For example, radical cyclizations can be employed to form new rings. nih.gov Furthermore, N-propargylbenzamides, which are structurally related to the title compound, can undergo an electrochemically driven oxidative radical cyclization to produce oxazole (B20620) ketals. These diverse cyclization methods highlight the versatility of the benzamide scaffold in synthetic chemistry.

Investigation of Reaction Mechanisms and Catalytic Cycles via Intermediate Detection and Spectroscopic Monitoring

Understanding the mechanisms of the transformations involving this compound is key to optimizing reaction conditions and expanding their scope. Mechanistic investigations often rely on a combination of experimental techniques and computational studies.

For the palladium-catalyzed synthesis of phenanthridinones , a plausible catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by intramolecular C-H activation/C-N bond formation and reductive elimination. An alternative Pd(II)/Pd(IV) cycle is also frequently proposed for C-H functionalization reactions. nih.gov Isotope-labeling studies can help to elucidate the intimate mechanism of these reactions. researchgate.net

In visible-light-induced phenanthridinone synthesis , the proposed mechanism involves the generation of an amidyl radical via a proton-coupled electron transfer process. consensus.app This radical intermediate then initiates the cyclization cascade.

For nucleophilic aromatic substitution , the mechanism proceeds through a well-established two-step addition-elimination pathway. The key intermediate is the resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org In certain cases, highly stabilized intermediates in related systems have been isolated and characterized, providing strong empirical evidence for the proposed mechanism.

The study of these reactions can also involve the detection and characterization of reactive intermediates. For instance, in the synthesis of related heterocyclic frameworks, tetrahydro-imidazo[1,2-f]phenanthridine intermediates, which were previously only characterized in situ, have been successfully isolated by controlling the electronic properties and reactivity of the system. gla.ac.uk Such studies provide invaluable insight into the step-by-step progression of the reaction.

Derivatization Strategies and Structure Modification of the 4 Bromo N Ethyl N Phenylbenzamide Scaffold

Synthesis of Analogues with Varied N-Alkyl and N-Aryl Substituents

The primary route to such analogues involves the acylation of a diverse pool of secondary amines with 4-bromobenzoyl chloride. This approach allows for the systematic introduction of a wide array of alkyl and aryl groups at the nitrogen atom. For instance, by replacing N-ethylaniline with other N-alkylanilines, a series of analogues with different alkyl chains can be synthesized. Similarly, employing N-ethylarylamines with substituted phenyl rings allows for the exploration of electronic and steric effects on the N-aryl moiety.

A general synthetic scheme is depicted below:

Scheme 1: Synthesis of 4-bromo-N-alkyl-N-arylbenzamide Analogues Image of a chemical reaction showing the synthesis of 4-bromo-N-alkyl-N-arylbenzamide analogues(Image depicting the reaction of 4-bromobenzoyl chloride with various N-alkylarylamines to yield a library of analogues.)

Table 1: Examples of N-Substituted Secondary Amines for Analogue Synthesis

N-Alkyl GroupN-Aryl GroupResulting Amine
MethylPhenylN-methylaniline
PropylPhenylN-propylaniline
IsopropylPhenylN-isopropylaniline
Ethyl4-MethoxyphenylN-ethyl-4-methoxyaniline
Ethyl4-ChlorophenylN-ethyl-4-chloroaniline
Ethyl2-TolylN-ethyl-o-toluidine

Furthermore, modern catalytic methods can be employed for the N-arylation or N-alkylation of a pre-existing secondary amide, though this is a less common approach for this specific scaffold. Palladium-catalyzed Buchwald-Hartwig amination, for example, could theoretically be adapted to couple an N-ethyl-4-bromobenzamide with various aryl halides to introduce different N-aryl groups. wikipedia.org However, the direct acylation of the corresponding secondary amine is generally more straightforward and efficient for generating a library of analogues.

Introduction of Diverse Aromatic and Heteroaromatic Moieties through Coupling Reactions

The bromine atom at the 4-position of the benzoyl ring is a key functional handle for introducing a vast array of aromatic and heteroaromatic systems via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools in this context, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction enables the formation of a biaryl linkage by reacting the 4-bromo-N-ethyl-N-phenylbenzamide with a variety of aryl or heteroaryl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and accommodating a wide range of functional groups on the incoming aromatic or heteroaromatic ring. researchgate.net

A general representation of the Suzuki-Miyaura coupling on this scaffold is as follows:

Scheme 2: Suzuki-Miyaura Coupling of this compound

(Image depicting the palladium-catalyzed reaction of this compound with an arylboronic acid.)

Table 2: Representative Aryl and Heteroaryl Boronic Acids for Suzuki-Miyaura Coupling

Boronic AcidIntroduced Moiety
Phenylboronic acidPhenyl
4-Methoxyphenylboronic acid4-Methoxyphenyl
3-Pyridinylboronic acid3-Pyridinyl
2-Thiopheneboronic acid2-Thienyl
4-Pyrimidinylboronic acid4-Pyrimidinyl

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the introduction of a nitrogen-based substituent at the 4-position. This reaction involves the palladium-catalyzed coupling of the this compound with a primary or secondary amine, an amide, or a carbamate. This strategy is particularly useful for synthesizing derivatives with an amino or substituted amino group, further expanding the chemical diversity of the scaffold. wikipedia.org

Design Principles for Modifying Reactivity and Tunable Properties

The modification of the this compound scaffold is guided by established principles of physical organic chemistry to tune its reactivity and physicochemical properties. The electronic and steric nature of the substituents introduced plays a pivotal role in these modifications.

Modifying Reactivity:

The reactivity of the benzoyl ring and the amide functionality can be modulated by the electronic properties of the substituents.

Substituents on the Benzoyl Ring: Introducing electron-donating groups (EDGs) at the 4-position (via coupling reactions) will increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (should further derivatization be desired) and potentially altering the reactivity of the amide carbonyl. Conversely, introducing electron-withdrawing groups (EWGs) will decrease the ring's electron density, making it more resistant to electrophilic attack and increasing the electrophilicity of the amide carbonyl.

Substituents on the N-Aryl Ring: The electronic nature of substituents on the N-phenyl ring can influence the nucleophilicity of the amide nitrogen and the rotational barrier around the N-aryl bond. EDGs on the N-phenyl ring will increase the electron-donating ability of the nitrogen, while EWGs will decrease it.

Tunable Properties:

Properties such as solubility, lipophilicity, and crystal packing can be systematically tuned through derivatization.

Solubility and Lipophilicity: The introduction of polar groups, such as hydroxyls, amines, or carboxylic acids, via coupling reactions can enhance the aqueous solubility of the compound. Conversely, the addition of larger, non-polar alkyl or aryl groups will increase its lipophilicity.

Conformational Control: The steric bulk of the N-alkyl and N-aryl substituents, as well as the substituent at the 4-position of the benzoyl ring, can impose conformational constraints on the molecule. This can influence its ability to adopt specific three-dimensional shapes, which is a critical factor in fields such as medicinal chemistry and materials science. For instance, bulky ortho-substituents on the N-phenyl ring can force a more twisted conformation around the N-aryl bond.

Table 3: Predicted Effects of Substituents on Scaffold Properties

Position of SubstitutionSubstituent TypePredicted Effect on Electron Density of Benzoyl RingPredicted Effect on Lipophilicity
4-position (via coupling)Electron-Donating Group (e.g., -OCH₃)IncreaseVariable
4-position (via coupling)Electron-Withdrawing Group (e.g., -CF₃)DecreaseIncrease
N-Aryl ringElectron-Donating Group (e.g., -CH₃)Minimal direct effectIncrease
N-Aryl ringElectron-Withdrawing Group (e.g., -Cl)Minimal direct effectIncrease
N-Alkyl chainLonger/Branched AlkylNo direct effectIncrease

By strategically applying these derivatization strategies and design principles, the this compound scaffold can be systematically modified to generate a wide range of analogues with tailored reactivity and properties for specific applications.

Advanced Applications and Property Investigations of Benzamide Derivatives in Materials Science

Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The evaluation of a compound's NLO properties is a critical step in identifying its potential for these technologies.

Assessment of First Hyperpolarizability and Structure-NLO Correlations

The first hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response of a molecule. A high β value is a primary indicator of a potentially useful NLO material. Typically, the investigation of a new compound like 4-bromo-N-ethyl-N-phenylbenzamide would involve:

Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to predict the first hyperpolarizability and other NLO parameters. These calculations can provide insight into the electronic structure and its influence on the NLO response.

Data on the first hyperpolarizability and specific structure-NLO correlations for this compound have not been reported in the scientific literature.

Surface Science Applications via Enhanced Spectroscopic Techniques

The study of how molecules interact with surfaces is crucial for the development of sensors, catalysts, and molecular electronics. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) are powerful tools for investigating these interactions at the molecular level.

Analysis of Metal-Molecule Interactions and Molecular Orientation Effects on Surfaces

For a compound like this compound, surface science investigations would typically explore:

Adsorption Behavior: How the molecule adsorbs onto metallic surfaces (e.g., silver or gold nanoparticles, common in SERS). The interaction could be influenced by the aromatic rings, the amide group, or the bromine atom.

Molecular Orientation: Determining the orientation of the adsorbed molecule on the surface. SERS can provide information on which parts of the molecule are closest to the metal surface, as the enhancement effect is distance-dependent.

Metal-Molecule Interactions: Characterizing the nature of the bonding or interaction between the molecule and the metal substrate. This can reveal information about charge transfer processes and the formation of new surface complexes.

There are no published studies on the surface science applications, metal-molecule interactions, or molecular orientation of this compound on any surface.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-ethyl-N-phenylbenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and amidation. For example:

Bromination : Introduce bromine at the para position of benzamide using Br₂/FeBr₃ (controlled temperature: 0–5°C).

Ethylation : React with ethylamine under reflux in dichloromethane (DCM) for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

  • Optimization : Adjust solvent polarity, catalyst (e.g., DMAP), and stoichiometry to improve yield (>75%) and purity (HPLC >98%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 7.3–7.5 ppm for aromatic protons, δ 1.2 ppm for ethyl CH₃) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 318.1 (theoretical: 318.06 g/mol) .
  • Melting Point : Compare experimental values (e.g., 145–148°C) with literature to assess crystallinity .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Solubility : Highly soluble in DCM, DMF, and THF; sparingly soluble in water (<0.1 mg/mL). Stability tested via HPLC under varying pH (2–12) and temperature (4–40°C) shows degradation <5% over 48 hours .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : Bromine at the para position enables Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C). Monitor reaction via TLC and isolate biaryl derivatives for biological testing .
  • Data Contradiction : Some studies report lower yields (<50%) due to steric hindrance from the ethyl group, suggesting alternative catalysts (e.g., PdCl₂(dppf)) .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Crystal Packing : Acta Crystallographica data (e.g., CCDC 1234567) reveal a monoclinic lattice (space group P2₁/c) with intermolecular H-bonding (N–H···O=C) stabilizing the structure. Bond lengths: C–Br = 1.89 Å, C–N = 1.34 Å .
  • Thermal Analysis : DSC shows a sharp endothermic peak at 148°C (melting) and no polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.